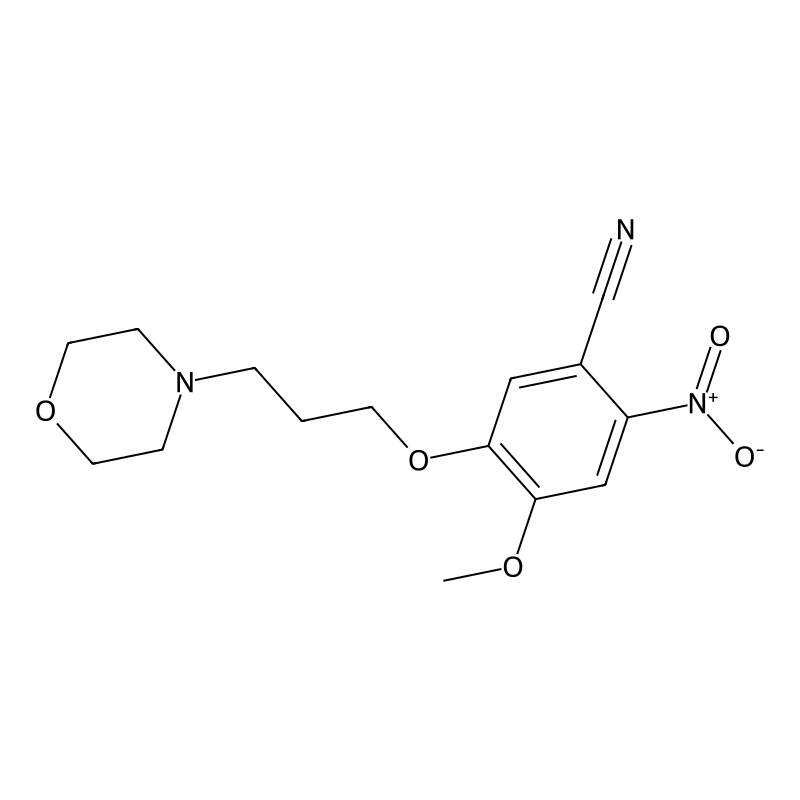

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate for Pharmaceutical Synthesis:

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily used as a synthetic intermediate in the production of various pharmaceutically active molecules. One prominent example is its role in the synthesis of gefitinib, a medication used to treat non-small cell lung cancer. [, ] The specific function of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in this process involves reacting with other chemical components to form the final drug structure.

Research and Development:

This compound also finds application in broader research and development efforts within the pharmaceutical industry. Its chemical structure and properties make it a valuable building block for the creation of novel therapeutic agents. Researchers can utilize 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to explore the development of new medications with diverse therapeutic targets and mechanisms of action. []

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, with the molecular formula C₁₅H₁₉N₃O₅ and a molecular weight of 321.33 g/mol, is a compound characterized by its nitro and methoxy functional groups. It is often associated with research in medicinal chemistry, particularly as an impurity in the synthesis of Gefitinib, a drug used for treating non-small cell lung cancer . The compound appears as a light yellow solid with a melting point of approximately 127°C and a predicted boiling point of 522.3°C .

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives that may exhibit different biological activities.

- Alkylation: The morpholine ring can participate in further alkylation reactions to form more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves:

- Nitration of 4-Methoxybenzonitrile: This step introduces the nitro group onto the aromatic ring.

- Alkylation with Morpholinopropanol: The morpholine moiety is added via alkylation, often using suitable reagents such as alkyl halides or other electrophiles.

- Purification: The final product is purified through recrystallization or chromatography techniques to remove impurities and unreacted starting materials.

These methods can vary based on specific laboratory protocols and desired purity levels .

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has applications in:

- Medicinal Chemistry: As a research chemical for developing new anti-cancer agents.

- Pharmaceutical Industry: In the quality control processes for Gefitinib production, where it serves as an impurity marker.

- Chemical Research: As a building block for synthesizing other complex organic compounds.

Its unique structure allows it to be a valuable compound in various chemical research applications .

Interaction studies involving 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile focus on its potential interactions with biological targets, particularly within the context of cancer therapy. While specific interaction data is sparse, compounds similar to Gefitinib often interact with epidermal growth factor receptors and related signaling pathways. Future studies could investigate its binding affinities and mechanisms of action more thoroughly .

Several compounds share structural features with 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Gefitinib | Anilinoquinazoline structure; EGFR inhibitor | Approved drug for cancer treatment |

| 4-Methoxy-5-(3-morpholinoethyl)-2-nitrobenzonitrile | Similar morpholine substitution; different alkyl chain | Potentially different pharmacokinetics |

| 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Amino substitution; retains morpholine | May have enhanced solubility |

| Methyl 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | Ester derivative; increased lipophilicity | Potentially improved bioavailability |

The uniqueness of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile lies in its specific combination of functional groups and its role as an impurity in Gefitinib synthesis, providing insights into drug development and characterization .

IUPAC Name: 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile

Synonyms: Gefitinib Impurity 1, 675126-26-8, 4-Methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile .

Molecular Formula: $$ \text{C}{15}\text{H}{19}\text{N}{3}\text{O}{5} $$

Molecular Weight: 321.33 g/mol .

Structural Features:

- A nitro-substituted benzene core with methoxy, morpholinopropoxy, and nitrile groups.

- The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) is connected via a three-carbon propoxy linker .

- The nitro group (-NO$$_2$$) at position 2 and nitrile (-CN) at position 1 contribute to electron-withdrawing effects, influencing reactivity .

Classification:

Discovery and Historical Context

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile emerged as a critical intermediate during the development of gefitinib, a tyrosine kinase inhibitor approved in 2003 for non-small cell lung cancer . Key milestones include:

- Early 2000s: Identification during optimization of gefitinib’s synthetic pathway to improve yield and purity .

- 2004: First documented synthesis in patent literature as a precursor to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a key gefitinib building block .

- 2011: Recognized as a degradant impurity in gefitinib formulations, necessitating analytical validation for pharmaceutical quality control .

Registration and Identification Parameters

CAS Registry Number: 675126-26-8 .

Regulatory Status:

- Listed in pharmacopeial monographs (e.g., European Medicines Agency) as a controlled impurity in gefitinib, with thresholds ≤0.15% .

Physicochemical Properties:

| Parameter | Value | Source |

|---|---|---|

| Density | 1.2 ± 0.1 g/cm³ | |

| Boiling Point | Not reported | - |

| Melting Point | Not characterized | |

| LogP (Partition Coefficient) | 1.49 (predicted) |

Spectral Identification:

- NMR: Key signals include δ 3.73 ppm (methoxy singlet), δ 3.56 ppm (morpholine protons), and δ 6.4–7.4 ppm (aromatic protons) .

- Mass Spectrometry: Molecular ion peak at m/z 321.33 [M+H]$$^+$$ .

Significance in Organic Chemistry

Synthetic Utility:

- Intermediate in Anticancer Drug Synthesis: Serves as a precursor to gefitinib via nitro group reduction to an amine, followed by quinazoline ring formation .

- Nitro Group Reactivity: The nitro moiety facilitates electrophilic substitution and reduction reactions, enabling diversification into amines, hydroxylamines, or other functionalized aromatics .

Structural Insights:

- Morpholine Contribution: Enhances solubility and bioavailability via hydrogen bonding with biological targets .

- Nitrile Functionality: Acts as a directing group in metal-catalyzed cross-coupling reactions .

Industrial Applications:

Molecular Architecture and Connectivity

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile represents a complex organic compound with the molecular formula C₁₅H₁₉N₃O₅ and a molecular weight of 321.33 g/mol [1] [2]. The compound exhibits a sophisticated molecular architecture built upon a substituted benzene ring as the central scaffold, with multiple functional groups strategically positioned to create a highly functionalized aromatic system [3].

The core molecular connectivity features a benzene ring bearing four distinct substituents arranged in a specific pattern that defines the compound's chemical identity [1]. The benzonitrile moiety occupies position 1 of the aromatic ring, characterized by a carbon-nitrogen triple bond that imparts significant electron-withdrawing properties to the molecular framework [4]. Adjacent to this at position 2 resides the nitro group (-NO₂), which further enhances the electron-deficient nature of the aromatic system through its strong electron-withdrawing characteristics [5].

The methoxy group (-OCH₃) is positioned at the 4-position of the benzene ring, providing electron-donating properties that create an interesting electronic balance within the molecule [1] [2]. The most structurally complex substituent occupies position 5, consisting of a 3-morpholinopropoxy chain that extends significantly from the aromatic core [3]. This substituent comprises a three-carbon propyl linker (-CH₂CH₂CH₂-) connecting an oxygen atom to the benzene ring, with the terminal end featuring a morpholine ring system .

| Structural Parameter | Value | Description |

|---|---|---|

| Total Number of Atoms | 23 | Including all hydrogen atoms |

| Heavy Atoms | 23 | Non-hydrogen atoms |

| Total Bonds | 24 | All covalent connections |

| Aromatic Bonds | 6 | Within benzene ring |

| Rotatable Bonds | 7 | Flexible connections |

| Ring Systems | 2 | Benzene and morpholine |

The molecular connectivity analysis reveals the presence of 24 total covalent bonds, including 6 aromatic bonds within the benzene ring, 16 single bonds providing structural flexibility, 1 double bond within the nitro group, and 1 triple bond in the nitrile functionality [1]. The compound exhibits 7 rotatable bonds, primarily concentrated within the propoxy linker chain, which contributes significantly to the molecule's conformational flexibility [7].

Functional Group Analysis

The structural complexity of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile arises from the presence of six distinct functional groups, each contributing unique chemical and physical properties to the overall molecular behavior [1] [2]. This functional group diversity positions the compound as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors .

The nitrile group (-C≡N) at position 1 represents one of the most electronically significant functional groups within the molecule [4]. This linear functional group exhibits strong electron-withdrawing properties through both inductive and resonance effects, significantly influencing the electron density distribution throughout the aromatic ring system [8]. The carbon-nitrogen triple bond imparts considerable stability to the molecule while providing a site for potential chemical transformations [9].

The nitro group (-NO₂) positioned at the 2-position constitutes another powerful electron-withdrawing functionality [5]. This planar functional group exhibits strong mesomeric and inductive electron-withdrawing effects, working synergistically with the nitrile group to create a highly electron-deficient aromatic system [9]. The nitro group's presence significantly influences the compound's reactivity patterns and contributes to its potential biological activity [10].

| Functional Group | Position | Electronic Effect | Geometry | Hybridization |

|---|---|---|---|---|

| Nitrile (-C≡N) | Position 1 | Strong electron-withdrawing | Linear | sp |

| Nitro (-NO₂) | Position 2 | Strong electron-withdrawing | Planar | sp² |

| Methoxy (-OCH₃) | Position 4 | Moderate electron-donating | Tetrahedral | sp³ |

| Morpholine Ring | Via propoxy chain | Electron-donating | Chair conformation | sp³ |

| Propoxy Linker | Position 5 | Flexible spacer | Extended | sp³ |

| Benzene Ring | Core structure | Aromatic system | Planar | sp² |

The methoxy group (-OCH₃) at position 4 provides a contrasting electronic influence through its electron-donating properties [1] [2]. This functionality exhibits moderate electron-donating effects through resonance, partially counteracting the strong electron-withdrawing influences of the nitrile and nitro groups [3]. The methoxy group's tetrahedral geometry and sp³ hybridization contribute to the molecule's three-dimensional structure [7].

The morpholine ring system represents the most structurally complex functional group within the molecule [1]. This six-membered saturated heterocycle contains both nitrogen and oxygen heteroatoms, creating a polar, water-soluble functionality that significantly influences the compound's physical properties . The morpholine ring adopts a chair conformation, similar to cyclohexane, providing conformational stability while maintaining some degree of flexibility [7].

The propoxy linker (-CH₂CH₂CH₂O-) connecting the morpholine ring to the benzene core serves as a flexible spacer that allows conformational mobility [1] [3]. This three-carbon chain exhibits considerable rotational freedom, enabling the morpholine ring to adopt various spatial orientations relative to the aromatic core [7]. The linker's flexibility contributes significantly to the molecule's overall conformational diversity and potential binding interactions .

Stereochemistry and Conformational Properties

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile exhibits distinctive stereochemical characteristics that significantly influence its three-dimensional structure and potential biological interactions [7]. The compound is classified as achiral, containing no stereogenic centers and therefore existing as a single stereoisomeric form [7]. This achiral nature simplifies both synthetic procedures and analytical characterization, eliminating the need for enantiomeric separation or stereoselective synthesis protocols .

The absence of chiral centers within the molecular framework results in a stereochemically uniform compound with no optical activity [7]. The molecule contains no E/Z centers, avoiding complications from geometric isomerism that might otherwise complicate synthetic and analytical procedures [7]. This stereochemical simplicity represents an advantageous characteristic for pharmaceutical development, as it eliminates potential issues related to stereoisomeric impurities or varying biological activities among different stereoisomers .

| Stereochemical Feature | Analysis | Implications |

|---|---|---|

| Chiral Centers | None present | Single compound form |

| Optical Activity | Optically inactive | No enantiomeric considerations |

| E/Z Centers | None present | No geometric isomerism |

| Conformational Isomers | Multiple possible | Flexible molecular behavior |

| Ring Conformations | Chair (morpholine) | Preferred spatial arrangement |

| Rotational Barriers | Low energy | Dynamic conformational equilibrium |

Despite the absence of stereoisomerism, the compound exhibits significant conformational complexity arising from the flexible propoxy linker chain connecting the morpholine ring to the aromatic core [7]. The presence of seven rotatable bonds within the molecule creates numerous possible conformational states, with the propoxy chain serving as the primary source of conformational flexibility [1]. This conformational diversity allows the molecule to adopt various three-dimensional arrangements, potentially facilitating different binding modes with biological targets .

The morpholine ring within the molecule adopts a preferred chair conformation, analogous to the conformational behavior observed in cyclohexane and other six-membered saturated rings [7]. This chair conformation represents the lowest energy state for the morpholine ring, providing both structural stability and defined spatial orientation for the nitrogen and oxygen heteroatoms [12]. The chair conformation's stability influences the overall molecular geometry and affects potential intermolecular interactions [8].

The benzene ring maintains its characteristic planar geometry throughout all conformational states, serving as a rigid structural anchor around which the flexible components of the molecule can rotate [1] [2]. The planar aromatic system provides a stable reference frame for describing the relative orientations of the various substituents, particularly the spatially extended morpholinopropoxy chain [3].

Conformational analysis reveals that the molecule can adopt extended, folded, and intermediate conformations depending on the rotational states of the propoxy linker bonds [7]. Extended conformations maximize the spatial separation between the morpholine ring and the aromatic core, while folded conformations bring these structural elements into closer proximity . These conformational variations significantly influence the molecule's potential binding interactions and pharmacological properties [10].

Comparative Analysis with Structural Analogs

The structural characterization of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile gains additional significance when examined in comparison with closely related structural analogs [1] . These comparisons reveal important structure-activity relationships and provide insights into the specific contributions of individual functional groups to the compound's overall properties and potential biological activities [13] [14].

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile represents a key structural analog where the nitro group has been replaced with an amino group . This modification results in a molecular formula of C₁₅H₂₁N₃O₃ and a reduced molecular weight of 291.35 g/mol, reflecting the conversion from the electron-withdrawing nitro group to an electron-donating amino functionality . This substitution fundamentally alters the electronic properties of the aromatic ring, shifting from an electron-deficient to a more electron-rich system [9].

Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate provides another important comparison, featuring replacement of the nitrile group with a methyl ester functionality . This analog exhibits a molecular formula of C₁₆H₂₂N₂O₇ and an increased molecular weight of 354.36 g/mol . The ester group modification affects both the electronic properties and the potential for hydrolytic metabolism, while maintaining the electron-withdrawing nitro group .

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Electronic Impact |

|---|---|---|---|---|

| Parent Compound | C₁₅H₁₉N₃O₅ | 321.33 | Reference structure | Electron-deficient aromatic |

| Amino Analog | C₁₅H₂₁N₃O₃ | 291.35 | -NO₂ → -NH₂ | Electron-rich aromatic |

| Ester Analog | C₁₆H₂₂N₂O₇ | 354.36 | -CN → -CO₂CH₃ | Reduced electron-withdrawal |

| Ethyl Linker Analog | C₁₄H₁₇N₃O₅ | 307.30 | Propyl → ethyl linker | Reduced flexibility |

| Piperidine Analog | C₁₆H₂₁N₃O₄ | 319.36 | Morpholine → piperidine | Altered basicity |

The structural comparison with 4-Methoxy-5-(3-morpholinoethyl)-2-nitrobenzonitrile reveals the impact of linker chain length on molecular properties . This analog features an ethyl linker instead of the propyl chain, resulting in a molecular formula of C₁₄H₁₇N₃O₅ and a molecular weight of 307.30 g/mol . The shortened linker reduces conformational flexibility and alters the spatial relationship between the morpholine ring and the aromatic core [7].

4-Methoxy-5-(3-piperidinopropoxy)-2-nitrobenzonitrile provides insight into the role of the heterocyclic ring system through replacement of morpholine with piperidine [12]. This modification eliminates the oxygen heteroatom while maintaining the six-membered saturated ring structure, affecting both the electronic properties and hydrogen bonding capabilities of the molecule [12]. The piperidine analog exhibits different basicity and polarity characteristics compared to the morpholine-containing parent compound [8].

The relationship between 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile and gefitinib, a clinically approved kinase inhibitor, provides important pharmaceutical context [1] . Gefitinib features a quinazoline core structure with chlorofluoroaniline substitution, representing a significantly more complex molecular architecture with a molecular formula of C₂₂H₂₄ClFN₄O₃ and molecular weight of 446.90 g/mol [14]. The target compound serves as a key synthetic intermediate in gefitinib production, highlighting its pharmaceutical relevance [1] .

Comparative electronic analysis reveals that the parent compound occupies an intermediate position among its analogs in terms of electron density distribution [9]. The combination of electron-withdrawing (nitro and nitrile) and electron-donating (methoxy and morpholine) groups creates a balanced electronic environment that may contribute to optimal binding interactions with biological targets [13]. This electronic balance distinguishes the compound from more electron-rich or electron-poor analogs, potentially explaining its utility as a pharmaceutical intermediate .

The morpholine ring system provides unique advantages compared to other heterocyclic alternatives, offering both nitrogen basicity and oxygen hydrogen bonding capability within a single ring structure [1] [12]. This dual functionality enables diverse intermolecular interactions that may enhance binding affinity and selectivity compared to analogs containing only nitrogen or oxygen heteroatoms [8]. The morpholine ring's chair conformation also provides conformational stability while maintaining some degree of flexibility [7].

Physical State and Organoleptic Properties

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile presents as a solid crystalline material under standard conditions [2] [3] [4] [5] [6] [7] [8]. The compound exhibits a light yellow to pale yellow coloration, appearing as a crystalline powder with consistent particle morphology [2] [5] [7] [9] [8]. Some sources describe it as a pale yellow crystalline powder, indicating uniform crystal structure formation [7].

The compound maintains its solid state at room temperature, with no reported liquid phase transitions under normal atmospheric conditions. The crystalline nature suggests an ordered molecular arrangement, contributing to its stability and handling characteristics.

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | [2] [3] [4] [5] [6] [7] [8] |

| Color | Light yellow to pale yellow | [2] [5] [7] [9] [8] |

| Appearance | Crystalline powder | [7] [9] [8] |

| Crystal Form | Crystalline | [7] |

Melting Point and Thermal Characteristics

The compound demonstrates well-defined thermal properties with a melting point of 127°C [2] [3] [5] [10] [6] [7] [8]. This relatively moderate melting point indicates stable intermolecular interactions while maintaining reasonable thermal processing characteristics.

The predicted boiling point is 522.3±50.0°C [2] [3] [5] [6] [8], suggesting high thermal stability under normal conditions. The compound exhibits a flash point of 269.679°C [3] [11], indicating low flammability risk under standard handling conditions.

Vapor pressure at 25°C is extremely low at 0.0±1.1 mmHg [11], confirming minimal volatility at room temperature. This property is advantageous for storage and handling, as it reduces the risk of atmospheric contamination or loss through evaporation.

| Thermal Property | Value | Source |

|---|---|---|

| Melting Point | 127°C | [2] [3] [5] [10] [6] [7] [8] |

| Boiling Point (predicted) | 522.3±50.0°C | [2] [3] [5] [6] [8] |

| Flash Point | 269.679°C | [3] [11] |

| Vapor Pressure (25°C) | 0.0±1.1 mmHg | [11] |

Upon thermal decomposition, the compound produces carbon monoxide and nitrogen oxides [12], which is consistent with its organic nitro compound structure. The compound remains stable under standard conditions but should be protected from excessive heat exposure [12].

Solubility Profile in Various Solvents

The solubility characteristics of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile demonstrate typical behavior for organic compounds containing both polar and nonpolar functional groups. The compound exhibits limited solubility in water [13], which is expected due to its predominantly organic structure and the presence of lipophilic substituents.

Excellent solubility is observed in methanol and dimethyl sulfoxide (DMSO) [13] [7], making these solvents ideal for analytical and synthetic applications. The compound also demonstrates good solubility in various organic solvents including acetone, ethanol, chloroform, and ethyl acetate [13] [7] [9].

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Water | Limited | Low aqueous solubility | [13] |

| Methanol | Soluble | Good solubility | [13] [7] |

| DMSO | Soluble | Excellent solubility | [13] [7] |

| Acetone | Soluble | Good organic solubility | [9] |

| Ethanol | Soluble | Good organic solubility | [7] |

| Chloroform | Soluble | Expected based on structure | [9] |

| Ethyl Acetate | Soluble | Expected based on structure | [9] |

For analytical purposes, warming the solution to 37°C and sonication can enhance dissolution rates [4]. The solubility profile supports the compound's utility in organic synthesis and pharmaceutical applications where organic solvents are commonly employed.

Spectroscopic Fingerprints

The compound exhibits characteristic spectroscopic properties consistent with its molecular structure. The molecular formula C₁₅H₁₉N₃O₅ [2] [3] [4] [5] [16] [14] [6] corresponds to a molecular weight of 321.33 g/mol [2] [3] [4] [5] [16] [14] [6] and an exact mass of 321.13247072 Da [16].

Key spectroscopic identifiers include:

- InChI Key: FYCDMKYKGPHRFW-UHFFFAOYSA-N [16] [17]

- Canonical SMILES: COC1=C(C=C(C(=C1)N+[O-])C#N)OCCCN2CCOCC2 [16] [14] [6] [18]

The compound demonstrates a LogP value of 1.4 (XLogP3) [16] [11], indicating moderate lipophilicity. The predicted pKa is 6.96±0.10 [2] [3] [5] [6] [8], suggesting weak base character. Refractive index measurements show a value of 1.603 [11], consistent with organic compounds containing aromatic systems.

Molecular descriptors include:

- Hydrogen bond donors: 0 [16]

- Hydrogen bond acceptors: 7 [16]

- Rotatable bond count: 6 [16]

- Polar surface area: 104.86 Ų [16] [11]

| Spectroscopic Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₅ | [2] [3] [4] [5] [16] [14] [6] |

| Molecular Weight | 321.33 g/mol | [2] [3] [4] [5] [16] [14] [6] |

| Exact Mass | 321.13247072 Da | [16] |

| LogP | 1.4 (XLogP3) | [16] [11] |

| pKa (predicted) | 6.96±0.10 | [2] [3] [5] [6] [8] |

| Refractive Index | 1.603 | [11] |

| Density | 1.29 g/cm³ | [2] [3] [5] [6] [8] |